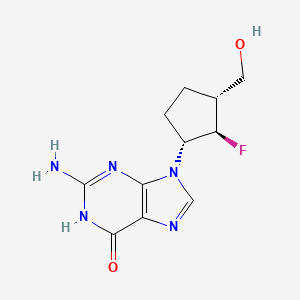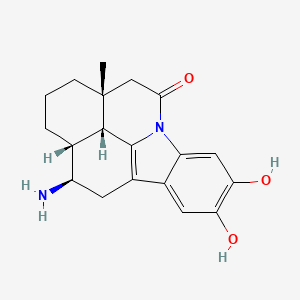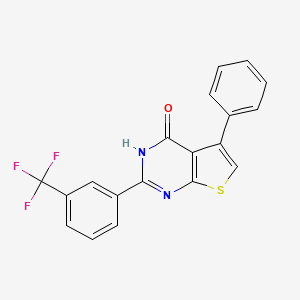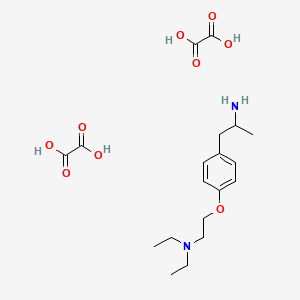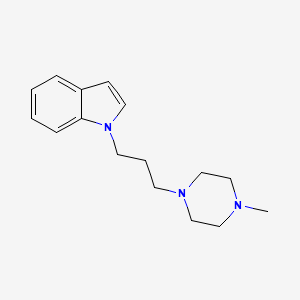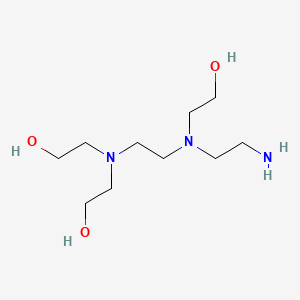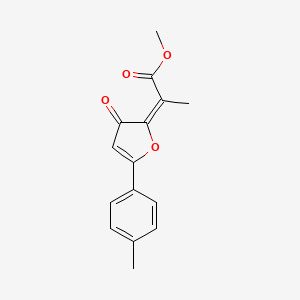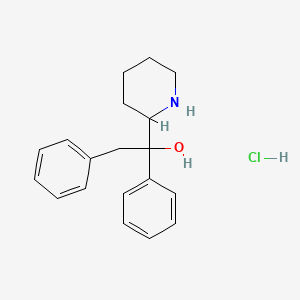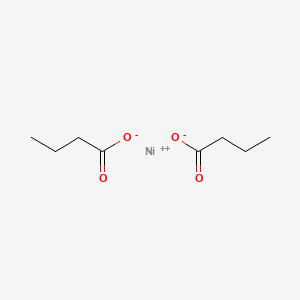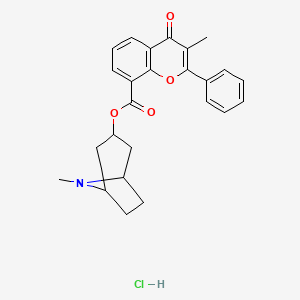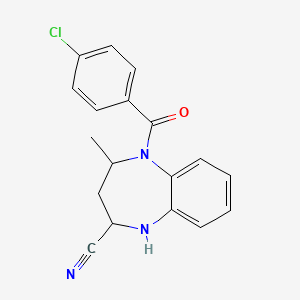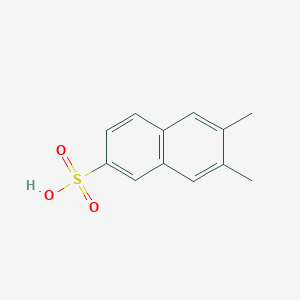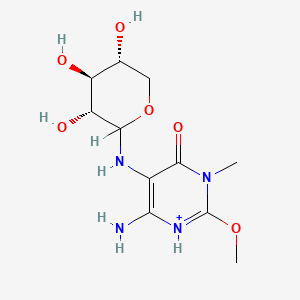
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- is a complex organic compound that belongs to the pyrimidinone family. Pyrimidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a unique structure with an amino group, a methoxy group, and a beta-D-xylopyranosylamino moiety, making it an interesting subject for chemical and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidinone core, followed by the introduction of the amino, methoxy, and xylopyranosylamino groups through various chemical reactions. Common reagents and conditions used in these steps include:
Amination: Introduction of the amino group using reagents like ammonia or amines under basic conditions.
Methoxylation: Addition of the methoxy group using methanol and a suitable catalyst.
Glycosylation: Attachment of the beta-D-xylopyranosylamino moiety using glycosyl donors and acceptors in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
化学反応の分析
Types of Reactions
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of functional groups with other groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or alcohols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- has a wide range of scientific research applications, including:
Chemistry: Studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Investigated for its biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including antiviral, antibacterial, or anticancer properties.
Industry: Used in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor Binding: Interaction with cellular receptors to modulate signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids to interfere with replication or transcription processes.
類似化合物との比較
Similar Compounds
- 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-glucopyranosylamino)
- 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-galactopyranosylamino)
- 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-mannopyranosylamino)
Uniqueness
The uniqueness of 4(3H)-Pyrimidinone, 6-amino-2-methoxy-3-methyl-5-(beta-D-xylopyranosylamino)- lies in its specific structural features, such as the beta-D-xylopyranosylamino moiety, which may confer distinct biological activities and chemical properties compared to other similar compounds.
特性
CAS番号 |
328553-58-8 |
|---|---|
分子式 |
C11H19N4O6+ |
分子量 |
303.29 g/mol |
IUPAC名 |
6-amino-2-methoxy-3-methyl-5-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]amino]pyrimidin-1-ium-4-one |
InChI |
InChI=1S/C11H18N4O6/c1-15-10(19)5(8(12)14-11(15)20-2)13-9-7(18)6(17)4(16)3-21-9/h4,6-7,9,13,16-18H,3,12H2,1-2H3/p+1/t4-,6+,7-,9?/m1/s1 |
InChIキー |
PGVODIOYTVZUKM-GREICVSXSA-O |
異性体SMILES |
CN1C(=O)C(=C([NH+]=C1OC)N)NC2[C@@H]([C@H]([C@@H](CO2)O)O)O |
正規SMILES |
CN1C(=O)C(=C([NH+]=C1OC)N)NC2C(C(C(CO2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


